1-Azido-4-methoxybenzene
Overview
Description
Preparation Methods
1-Azido-4-methoxybenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 4-methoxyaniline followed by azidation. The reaction conditions typically include:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Azido-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different substituted products.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry.
Thermal Decomposition: Upon heating, this compound can decompose, releasing nitrogen gas and forming reactive intermediates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as copper(I) iodide (CuI).
Scientific Research Applications
1-Azido-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocycles, including triazoles and tetrazoles.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable products.
Mechanism of Action
The mechanism of action of 1-azido-4-methoxybenzene involves the reactivity of the azido group. Upon activation (e.g., by heat or light), the azido group can release nitrogen gas, forming a highly reactive nitrene intermediate. This intermediate can insert into C-H or N-H bonds, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
1-Azido-4-methoxybenzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-chlorobenzene: Similar in structure but with a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
1-Azido-4-fluorobenzene: Contains a fluorine atom, which affects its electronic properties and reactivity.
1-Azido-4-bromobenzene:
The uniqueness of this compound lies in the presence of the methoxy group, which can influence its electronic properties and reactivity, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-azido-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKDSHDYUBDVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175217 | |
Record name | Benzene, 1-azido-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101-87-3 | |
Record name | 4-Methoxyphenyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-azido-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Azido-4-methoxybenzene in the research presented?
A1: The paper highlights the synthesis of this compound through a nucleophilic substitution reaction. The researchers demonstrate that their novel copper(I) catalyst, supported on a weakly acidic polyacrylate resin, effectively catalyzes the substitution of the iodide group in 4-iodoanisole with an azide group (-N3), resulting in the formation of this compound []. This compound then serves as a versatile precursor for further click chemistry reactions, specifically azide-alkyne cycloadditions, to synthesize diverse 1,2,3-triazole derivatives.
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